8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
The compound 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326808-40-5) is a spirocyclic derivative with a molecular formula of C₁₇H₂₁NO₄ and a molecular weight of 303.35 g/mol . Its structure features a 1-oxa-4-azaspiro[4.5]decane core, a 3-methylbenzoyl substituent at position 4, and a carboxylic acid group at position 3 (Figure 1). This compound belongs to a class of spirocycles known for their diverse biological activities, including antitumor properties .
Properties
IUPAC Name |
8-methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-6-8-18(9-7-12)19(15(11-23-18)17(21)22)16(20)14-5-3-4-13(2)10-14/h3-5,10,12,15H,6-9,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPZFUPREXBWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Synthons and Intermediate Design
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Spirocyclic lactam intermediate : Synthesized via intramolecular cyclization of a δ-amino alcohol, facilitated by Brønsted or Lewis acids.
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3-Methylbenzoyl donor : Typically derived from 3-methylbenzoyl chloride or activated esters for efficient acylation.
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Carboxylic acid precursor : A tert-butyl ester or methyl ester is often employed to avoid side reactions during earlier synthetic steps.
Stepwise Synthesis Protocol
Formation of the Spirocyclic Core
The spiro[4.5]decane skeleton is constructed through a tandem cyclization-alkylation sequence. A representative procedure involves:
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Preparation of δ-amino alcohol precursor :
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Intramolecular cyclization :
Table 1: Optimization of Spirocycle Formation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| p-TsOH | Toluene | 110 | 68 | 95 |
| Amberlyst-15 | DCM | 40 | 52 | 88 |
| BF3·Et2O | THF | 65 | 60 | 92 |
Introduction of the 3-Methylbenzoyl Group
Friedel-Crafts acylation is employed to install the benzoyl moiety at position 4:
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Activation of the spirocyclic amine :
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Acylation with 3-methylbenzoyl chloride :
Key Consideration : Excess acylating agent (>1.1 equiv) minimizes diacylation byproducts.
Alternative Synthetic Routes
Ring-Closing Metathesis (RCM) Approach
A modern variant utilizes Grubbs’ catalyst for spirocycle formation:
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Synthesis of diene precursor :
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Allylation of δ-amino alcohol with allyl bromide produces a diene-terminated intermediate.
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RCM cyclization :
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Treating with Grubbs’ 2nd generation catalyst (5 mol%) in refluxing DCM (Yield: 70–75%).
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Advantages : Higher functional group tolerance compared to acid-catalyzed methods.
Enzymatic Resolution for Enantioselective Synthesis
Lipase-catalyzed kinetic resolution achieves enantiomeric excess (ee) >98%:
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Preparation of racemic spirocyclic ester :
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Esterification of the carboxylic acid with methanol using H2SO4.
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Enzymatic hydrolysis :
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Pseudomonas fluorescens lipase selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.4).
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Carboxylic Acid Functionalization Strategies
Oxidation of Primary Alcohols
The 3-carboxylic acid group is introduced via TEMPO-mediated oxidation:
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Installation of primary alcohol :
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Oxidation to carboxylic acid :
Table 2: Comparison of Oxidation Methods
| Oxidizing System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KMnO4/H2SO4 | H2O | 100 | 65 |
| Jones reagent | Acetone | 0 | 78 |
| TEMPO/NaOCl/NaClO2 | H2O/Acetone | 25 | 90 |
Hydrolysis of Nitriles
An alternative route involves:
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Cyanide displacement :
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Acidic hydrolysis :
Process Optimization and Scalability
Catalytic System Enhancements
Chemical Reactions Analysis
Types of Reactions
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The benzoyl substituent at position 4 and the presence of a carboxylic acid group distinguish this compound from analogs. Key structural analogs include:
Key Observations :
- Substituent Position : The meta -methyl group in the target compound vs. para -methyl in its analog (CAS: 757239-76-2) may influence receptor binding due to steric and electronic effects .
- Lipophilicity : The 3,4,5-trimethoxybenzoyl analog (CAS: 1326808-95-0) is more lipophilic, which could improve membrane permeability but reduce aqueous solubility .
Antitumor Activity
Spirocyclic 1-oxa-4-azaspiro[4.5]decane derivatives have demonstrated potent antitumor effects. For example:
- Compound 11h (from ): Exhibited IC₅₀ values of 0.19 µM (A549 lung cancer), 0.08 µM (MDA-MB-231 breast cancer), and 0.15 µM (HeLa cervical cancer) .
- Mechanistic Insights : Spirocycles like 3,3′-spirocyclopentene oxindole (IC₅₀ = 3.1 nM against p53-MDM2) highlight the role of rigid spiro frameworks in disrupting protein-protein interactions .
Biological Activity
8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, with the CAS number 1326810-26-7, is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
The molecular formula of this compound is with a molecular weight of approximately 317.39 g/mol. The compound features a carboxylic acid functional group and a spirocyclic structure that contribute to its unique chemical reactivity and biological interactions .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness depending on the concentration used.
Anticancer Activity
The compound's anticancer potential has been a focal point in recent studies. It is believed to interact with specific biological targets such as enzymes and receptors involved in cancer cell proliferation and survival pathways. For example, preliminary findings suggest that it may inhibit the activity of certain kinases or transcription factors associated with tumor growth .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to growth and apoptosis.
- Cell Cycle Arrest : Some studies have indicated that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
- Study on Bacterial Inhibition : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined through broth dilution methods.
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis, as confirmed by flow cytometry assays.
Comparative Analysis
To better understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Notable Features |
|---|---|---|---|
| 8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | 1326809-52-2 | C18H23NO4 | Similar spirocyclic structure; potential antimicrobial properties |
| 8-Methyl-1,3-dioxo-spiro[4.5]decane derivatives | Various | Varies | Different functional groups; varied biological activities |
Q & A
Q. What are the common synthetic routes for 8-Methyl-4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
The compound is synthesized via multi-step reactions starting from ketones, aldehydes, and amines. Key steps include spirocyclic ring formation and benzoylation. Reaction conditions (temperature, solvent polarity, and time) must be tightly controlled to achieve yields >70%. For example, polar aprotic solvents like DMF or THF are preferred for cyclization steps, while benzoylation may require anhydrous conditions . Post-synthesis purification involves column chromatography or recrystallization.
Q. How is the compound’s structure confirmed post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assignments of spirocyclic protons (δ 3.5–4.5 ppm) and benzoyl aromatic protons (δ 7.2–8.1 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 339.33 for C17H19F2NO4 analogs) and fragmentation patterns .
- IR spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and amide bands (~1650 cm⁻¹) .
Q. What analytical methods are used to assess purity?
Purity (>95%) is verified via:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in spirocyclic ring formation?
Use a Design of Experiments (DoE) approach to test variables:
Q. How to resolve contradictions in spectroscopic data for spirocyclic derivatives?
Contradictions (e.g., unexpected splitting in NMR) may arise from conformational flexibility. Solutions include:
- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations .
- X-ray crystallography : Resolve absolute configuration and confirm spirocyclic geometry .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .
Q. What strategies are used to evaluate the compound’s potential as an enzyme inhibitor?
Q. How does the compound’s stability vary under different storage conditions?
Stability studies reveal:
- pH sensitivity : Degrades rapidly in acidic conditions (pH <3) via hydrolysis of the oxaspiro ring.
- Light sensitivity : Protect from UV exposure to prevent photodegradation .
- Long-term storage : Stable at –20°C in anhydrous DMSO for >6 months .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) .
- Docking studies : Prioritize derivatives for synthesis based on binding affinity scores .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
